tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate is a compound that features a tert-butyl group, a diazo group, and a carbamate group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which makes it useful in various synthetic applications.
Preparation Methods
The synthesis of tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the diazo compound, which is then reacted with tert-butyl carbamate under specific conditions to yield the final product. The reaction conditions often involve the use of bases and solvents to facilitate the formation of the desired compound .
Chemical Reactions Analysis
tert-Butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate involves its reactivity with various molecular targets. The diazo group is particularly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparison with Similar Compounds
Similar compounds include other diazo compounds and carbamates. For example:
tert-Butyl carbamate: Shares the tert-butyl and carbamate groups but lacks the diazo group.
Properties
CAS No. |
170116-21-9 |
---|---|
Molecular Formula |
C12H21N3O3 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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